molecular formula C12H12N2O3 B13954414 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester CAS No. 50609-59-1

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester

Cat. No.: B13954414
CAS No.: 50609-59-1
M. Wt: 232.23 g/mol
InChI Key: YGTOZAFCXGHMCT-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is a heterocyclic compound with a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester typically involves cyclative condensation reactions. One common method includes the condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach involves transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3 followed by Suzuki−Miyaura arylation is also employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can engage in π-stacking interactions and chelation with metal ions, which are crucial for its biological activities . These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is unique due to its specific fused ring structure, which imparts distinct biological activities and chemical properties. Its ability to form stable π-stacking interactions and chelate metal ions sets it apart from other similar compounds .

Properties

CAS No.

50609-59-1

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-(4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-9-8-13-10-5-3-4-6-14(10)12(9)16/h3-6,8H,2,7H2,1H3

InChI Key

YGTOZAFCXGHMCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2C=CC=CN2C1=O

Origin of Product

United States

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